molecular formula C14H11Cl2NO2 B2766527 2-[(2,6-Dichlorobenzyl)amino]benzoic acid CAS No. 451498-52-5

2-[(2,6-Dichlorobenzyl)amino]benzoic acid

Cat. No.: B2766527
CAS No.: 451498-52-5
M. Wt: 296.15
InChI Key: WESFMASNMKEFNN-UHFFFAOYSA-N
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Description

Historical Context and Initial Academic Investigations of Related Anthranilic Acid Derivatives

The academic journey into compounds like 2-[(2,6-Dichlorobenzyl)amino]benzoic acid is built upon a long history of research into its parent structure, anthranilic acid (2-aminobenzoic acid). First isolated in 1841 by Carl Julius Fritzsche, anthranilic acid has become recognized as a versatile and inexpensive starting material in organic synthesis. wikipedia.orgresearchgate.net Its significance in medicinal and biological chemistry is well-established, serving as a crucial precursor in the biosynthesis of tryptophan and various alkaloids. researchgate.net

The utility of the anthranilic acid scaffold in drug discovery became prominent with the development of fenamates, a class of non-steroidal anti-inflammatory drugs (NSAIDs). wikipedia.org Compounds such as mefenamic acid, tolfenamic acid, and flufenamic acid are all derivatives of anthranilic acid and have been in clinical use for decades. wikipedia.org This historical success cemented the status of anthranilic acid derivatives as "privileged pharmacophores," meaning their molecular framework is frequently found in biologically active compounds. nih.govresearchgate.net Beyond anti-inflammatory agents, the anthranilic acid core is also present in other pharmaceuticals like the loop diuretic furosemide (B1674285) and the antiallergic agent tranilast. ijpsjournal.com

Contemporary Relevance of this compound in Chemical Biology and Medicinal Chemistry Research

In the contemporary research landscape, this compound is primarily recognized as a building block in synthetic chemistry and a scaffold for the development of novel bioactive molecules. While extensive published research on this specific compound is not widespread, its availability from chemical suppliers indicates its use in research and development. chemscene.com

The relevance of this compound is largely inferred from the continued and broad-ranging investigation into anthranilic acid derivatives. Modern research has expanded the scope of these derivatives to a wide array of therapeutic targets. nih.govresearchgate.net Scientists are exploring their potential as anticancer, antimicrobial, antiviral, and neuroprotective agents. nih.govresearchgate.net For instance, some derivatives are being studied as inhibitors of the hepatitis C virus NS5B polymerase, while others are investigated as inducers of apoptosis in cancer cells. nih.govresearchgate.net The academic interest in this compound lies in its potential to be chemically modified to create libraries of new compounds for screening against these and other biological targets.

Structural Relationship to Known Bioactive Compounds and Research Implications

The structure of this compound has clear relationships to several classes of known bioactive compounds, which has significant implications for its potential research applications.

The core of the molecule is anthranilic acid, which, as previously mentioned, is the foundational structure for the fenamate class of NSAIDs. wikipedia.org A closely related analog, 2-((2,6-dichlorophenyl)amino)benzoic acid, has been investigated as a potential non-steroidal anti-inflammatory drug. researchgate.net This near-identical structure, differing only in the linker between the two aromatic rings, highlights the potential for anti-inflammatory activity in compounds with this general arrangement.

The presence of a 2,6-dichlorinated benzyl (B1604629) group is another significant feature. Dichlorinated aromatic rings are common in many pharmaceuticals and agrochemicals, often included to enhance biological activity or modify metabolic stability. The substitution pattern on this ring can influence how the molecule interacts with biological targets.

The research implications of these structural similarities are substantial. The compound can be seen as a hybrid of structural motifs known to confer biological activity. This makes it a compelling candidate for inclusion in screening libraries for new drug discovery campaigns. Furthermore, its structure provides a versatile platform for synthetic chemists to create a diverse range of derivatives by modifying the carboxylic acid group, the amino linker, or by altering the substitution on the aromatic rings. This allows for a systematic exploration of the structure-activity relationship (SAR) to develop more potent and selective therapeutic agents. nih.govresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2,6-dichlorophenyl)methylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO2/c15-11-5-3-6-12(16)10(11)8-17-13-7-2-1-4-9(13)14(18)19/h1-7,17H,8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WESFMASNMKEFNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NCC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Synthesis and Derivatization of 2 2,6 Dichlorobenzyl Amino Benzoic Acid

Established Synthetic Routes to 2-[(2,6-Dichlorobenzyl)amino]benzoic acid and Analogues

Conventional syntheses provide the foundational methods for obtaining this compound and related structures. These routes are typically well-understood and have been refined over time for reliability.

The most direct and conventional laboratory synthesis of this compound involves the N-alkylation of anthranilic acid (2-aminobenzoic acid). This nucleophilic substitution reaction utilizes 2,6-dichlorobenzyl chloride as the key alkylating agent. The reaction is typically performed in the presence of a base to deprotonate the amino group of anthranilic acid, thereby increasing its nucleophilicity, and to neutralize the hydrochloric acid formed as a byproduct.

The key intermediates in this process are:

Anthranilic acid (2-aminobenzoic acid): This bifunctional molecule provides the benzoic acid core and the nitrogen nucleophile.

2,6-Dichlorobenzyl chloride: This electrophilic intermediate provides the 2,6-dichlorobenzyl moiety. It is typically synthesized via the free-radical chlorination of 2,6-dichlorotoluene (B125461) under UV light or in the presence of a radical initiator. google.com

A related, widely used conventional method for synthesizing N-aryl analogues, such as 2-[(2,6-dichlorophenyl)amino]benzoic acid, is the Ullmann condensation. rsc.orgnih.gov This copper-catalyzed reaction involves the coupling of a halobenzoic acid (e.g., 2-chlorobenzoic acid or 2-bromobenzoic acid) with an aniline (B41778) derivative (e.g., 2,6-dichloroaniline). rsc.org While this produces an analogue without the methylene (B1212753) bridge, the principles of metal-catalyzed C-N bond formation are fundamental in this area of chemistry.

Table 1: Key Intermediates and Reaction Types for Conventional Synthesis

Target CompoundKey Intermediate 1Key Intermediate 2Reaction Type
This compoundAnthranilic acid2,6-Dichlorobenzyl chlorideN-alkylation
2-[(2,6-Dichlorophenyl)amino]benzoic acid2-Halobenzoic acid2,6-DichloroanilineUllmann Condensation

The efficiency of the N-alkylation of anthranilic acid is highly dependent on the reaction conditions. Optimization is crucial to maximize the yield of the desired mono-alkylated product and minimize side reactions, such as O-alkylation of the carboxylate group or N,N-dialkylation. For academic-scale synthesis, several parameters are systematically varied.

Base: The choice of base is critical. Strong bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can be effective but may also promote side reactions. Milder inorganic bases such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) are often preferred to improve selectivity. nih.gov

Solvent: Aprotic polar solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724) are commonly used as they effectively dissolve the reactants and facilitate the SN2 reaction. researchgate.net

Temperature: The reaction temperature is typically elevated to increase the reaction rate, but excessive heat can lead to decomposition and byproduct formation. A typical range is 50-100 °C.

Stoichiometry: Using a slight excess of one reactant can drive the reaction to completion, but a large excess of the alkylating agent can increase the risk of dialkylation.

Optimization studies for the related copper-catalyzed N-arylation have shown that catalyst systems (e.g., a combination of Cu and Cu₂O), bases (K₂CO₃), and solvents (2-ethoxyethanol) can be fine-tuned to achieve yields of up to 99% for certain substrates. nih.govnih.gov These findings underscore the importance of systematic optimization for C-N bond-forming reactions.

Table 2: Parameters for Optimization of N-Alkylation of Anthranilic Acid

ParameterVariablesDesired Outcome
Base K₂CO₃, NaH, TriethylamineMaximize N-alkylation, minimize side reactions
Solvent DMF, DMSO, Acetonitrile, THFGood reactant solubility, appropriate boiling point
Temperature Room Temp. to 120 °CAchieve reasonable reaction rate without degradation
Reaction Time 2 - 24 hoursDrive reaction to completion, avoid byproduct formation

Novel and Sustainable Synthetic Approaches for this compound

In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient synthetic methods. These approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency. researchgate.netmdpi.com

Modern catalytic methods offer significant advantages over stoichiometric reactions. For the synthesis of N-substituted aminobenzoic acids, advanced catalytic systems are being explored.

Palladium-Catalyzed Buchwald-Hartwig Amination: This powerful method allows for the formation of C-N bonds under milder conditions than the traditional Ullmann reaction and is applicable to a wider range of substrates, including aryl chlorides. acs.org

Green Solvents: Replacing conventional volatile organic compounds (VOCs) with greener alternatives like water, ethanol, or supercritical fluids is a key goal. A "one-pot" synthesis of 3-aminobenzoic acid has been demonstrated using subcritical water as the solvent, highlighting a move away from traditional organic solvents. mdpi.comresearchgate.net

Catalyst-Free Methods: Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times and sometimes obviate the need for a catalyst altogether. The regioselective amination of 5-nitro-2-chlorobenzoic acid has been achieved with high yields under microwave irradiation without any added catalyst. ekb.eg

Alternative Starting Materials: An environmentally friendly method for producing various anthranilic acids involves the oxidation of isatin (B1672199) derivatives using hydrogen peroxide and sodium hydroxide, avoiding harsher synthetic precursors. scielo.br

Solid-phase and flow chemistry represent significant technological advancements in chemical synthesis, offering improved efficiency, automation, and purification.

Solid-Phase Synthesis (SPS): N-substituted anthranilic acid derivatives have been successfully prepared using solid-phase techniques. nih.govrsc.org In a typical workflow, an anthranilic acid precursor is anchored to a polymer resin. The N-alkylation or N-arylation is then performed on the solid support. A key advantage of SPS is the simplification of purification; excess reagents and byproducts are simply washed away from the resin-bound product, which is then cleaved from the support in a final step. This is particularly useful for creating libraries of analogues for research purposes. nih.govrsc.org

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, better selectivity, and improved safety, especially for highly exothermic or hazardous reactions. nih.gov A multi-step flow synthesis of heterocycles and other active pharmaceutical ingredients has been demonstrated, where intermediates are generated and consumed in a continuous stream, often eliminating the need for isolation and purification between steps. uc.ptthieme-connect.de This technology could be applied to the N-alkylation of anthranilic acid followed by in-line purification to produce this compound in a highly efficient and scalable manner.

Design and Synthesis of Structurally Modified Analogues and Derivatives of this compound

The core structure of this compound can be systematically modified to explore structure-activity relationships. The synthesis of these analogues leverages the foundational reactions described previously.

Common derivatization strategies include:

Esterification of the Carboxylic Acid: The carboxyl group is a common site for modification. It can be readily converted to an ester, such as a methyl or ethyl ester, by reaction with the corresponding alcohol under acidic conditions or by using activating agents like oxalyl chloride or thionyl chloride followed by alcohol addition. prepchem.com

Amidation of the Carboxylic Acid: The carboxylic acid can also be converted to a wide range of amides by coupling with primary or secondary amines using standard peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Modification of the Aromatic Rings: Analogues can be synthesized by using different starting materials. For instance, replacing 2,6-dichlorobenzyl chloride with other substituted benzyl (B1604629) halides would modify one of the aromatic rings. Similarly, starting with a substituted anthranilic acid (e.g., 4- or 5-substituted derivatives) would modify the other ring. A wide array of N-aryl analogues have been synthesized by reacting 2-chlorobenzoic acids with various substituted anilines. nih.gov

N-Alkylation/N-Arylation Variants: The nature of the substituent on the nitrogen atom can be varied significantly. Using different alkyl halides allows for the synthesis of a range of N-alkyl derivatives, while employing aryl halides in palladium- or copper-catalyzed reactions yields N-aryl analogues. nih.govacs.org

Table 3: Examples of Synthetic Strategies for Analogues and Derivatives

Modification SiteType of DerivativeSynthetic MethodKey Reagents
Carboxylic AcidMethyl EsterEsterificationMethanol (B129727), SOCl₂ or H⁺ catalyst
Carboxylic AcidAmideAmide CouplingAmine (R-NH₂), EDC/DCC
Benzoic Acid Ring5-Nitro derivativeN-alkylation5-Nitroanthranilic acid
Benzyl Ring2,6-Dimethyl analogueN-alkylation2,6-Dimethylbenzyl chloride

Strategies for Modifying the Benzoic Acid Moiety

The carboxylic acid group of this compound is a primary target for chemical modification to produce a variety of derivatives, such as esters and amides. These modifications can significantly alter the compound's physicochemical properties.

One common derivatization is esterification . For the closely related analog, 2-[(2,6-dichlorophenyl)amino]benzoic acid, the methyl ester has been synthesized. prepchem.com This was achieved by treating the parent carboxylic acid with oxalyl chloride in the presence of dimethylformamide (DMF) in dry tetrahydrofuran (B95107) (THF), followed by the addition of methanol. prepchem.com This process converts the carboxylic acid into a more reactive acyl chloride intermediate, which then readily reacts with methanol to form the methyl ester. A similar strategy could be employed for this compound.

Another key modification is amide formation . The carboxylic acid can be coupled with various amines to form a diverse library of amide derivatives. Generally, this involves activating the carboxylic acid, for instance, by converting it to an acyl chloride or by using a coupling agent, followed by reaction with a primary or secondary amine.

The synthesis of the parent compound, N-benzyl-2-aminobenzoic acid (lacking the dichloro substituents), has been reported via a one-pot reaction involving the ring opening of N-benzyl isatoic anhydride (B1165640). researchgate.net This method provides an alternative route to the core scaffold, which can then be subjected to various derivatization reactions at the benzoic acid moiety.

Below is a table summarizing potential derivatization strategies for the benzoic acid moiety:

Derivative TypeReagents and ConditionsPotential Product
EsterAlcohol (e.g., Methanol, Ethanol), Acid catalyst (e.g., H₂SO₄) or Thionyl chloride followed by alcohol2-[(2,6-Dichlorobenzyl)amino]benzoate ester
AmideAmine (e.g., Ammonia, primary/secondary amine), Coupling agent (e.g., DCC, EDC) or conversion to acyl chlorideN-substituted-2-[(2,6-Dichlorobenzyl)amino]benzamide
Acyl HalideThionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)2-[(2,6-Dichlorobenzyl)amino]benzoyl chloride

Exploration of Substitutions on the Dichlorobenzyl Group

A more feasible approach would be to synthesize analogs with different substitution patterns on the benzyl ring from the outset. This would involve using differently substituted benzyl halides in the initial synthesis of the N-benzyl-2-aminobenzoic acid scaffold. For instance, reacting 2-aminobenzoic acid with various substituted benzyl bromides could yield a range of derivatives with modifications on the benzyl moiety.

Stereoselective and Enantioselective Synthesis (if applicable)

The parent compound, this compound, is achiral and therefore does not have enantiomers. Consequently, stereoselective or enantioselective synthesis is not applicable to the preparation of the compound itself.

However, this section would become relevant if chiral derivatives were to be synthesized. For example, if the benzoic acid moiety were to be coupled with a chiral amine or alcohol, the resulting product would be a mixture of diastereomers. In such cases, a stereoselective synthesis could be employed to favor the formation of one diastereomer over the other. This could be achieved by using a chiral coupling agent or catalyst. Alternatively, the diastereomers could be separated chromatographically using a chiral stationary phase. As of now, there is no specific literature describing the stereoselective synthesis of chiral derivatives of this compound.

Preparation of Isotopically Labeled Compounds for Mechanistic Elucidation

Isotopically labeled compounds are invaluable tools for studying reaction mechanisms, metabolic pathways, and as internal standards in quantitative analysis. wikipedia.org The preparation of isotopically labeled this compound can be achieved by incorporating stable isotopes such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C).

Deuterium Labeling: Deuterium can be introduced at various positions in the molecule. For example, deuterium atoms could be incorporated into the benzyl group by using a deuterated benzyl halide as a starting material. Stereospecific isotopic labeling of benzyl alcohol has been demonstrated, which could be a precursor for the required benzyl halide. researchgate.net

Carbon-13 Labeling: Carbon-13 can be incorporated by using a ¹³C-labeled starting material. For instance, ¹³C-labeled 2-aminobenzoic acid could be used in the synthesis to label the benzoic acid portion of the molecule. Alternatively, a ¹³C-labeled benzyl halide could be used to introduce the isotope into the dichlorobenzyl moiety.

While specific protocols for the isotopic labeling of this compound are not detailed in the literature, general methods for the synthesis of deuterium- and carbon-13-labeled organic compounds can be adapted for this purpose.

Molecular Mechanism of Action and Biological Target Identification of 2 2,6 Dichlorobenzyl Amino Benzoic Acid

In Vitro Biochemical Characterization of 2-[(2,6-Dichlorobenzyl)amino]benzoic acid’s Activity

A thorough search of scientific databases and literature yields no specific studies on the in vitro biochemical activity of this compound. While the broader class of N-arylaminobenzoic acids has been investigated for various biological activities, these findings cannot be directly and accurately attributed to this specific compound.

Enzyme Inhibition and Activation Studies (e.g., COX inhibition for related compounds)

There is no available research detailing the inhibitory or activation effects of this compound on any specific enzymes, including cyclooxygenase (COX) enzymes. Structure-activity relationships for COX inhibition are well-defined for other classes of compounds, but experimental validation for this particular molecule is absent from the literature.

Receptor Binding and Ligand-Target Interaction Assays

No studies have been published that characterize the binding of this compound to any biological receptors. Consequently, data on its binding affinity, selectivity, and specific molecular interactions with any receptor targets are not available.

Protein-Ligand Interaction Profiling (e.g., against proteases)

Comprehensive protein-ligand interaction profiling for this compound has not been reported. There are no studies that have screened this compound against panels of proteins, such as proteases, to identify potential biological targets.

Cellular Mechanistic Investigations of this compound

Investigations into the effects of this compound at the cellular level have not been documented in the scientific literature. Therefore, its impact on cellular processes remains uncharacterized.

Effects on Cellular Signaling Pathways (e.g., insulin (B600854) metabolic pathway in C2C12 cells)

There is no published evidence to suggest that this compound has been tested for its effects on any cellular signaling pathways. This includes, but is not limited to, the insulin metabolic pathway in C2C12 cells or any other signaling cascades in other cell types.

Modulation of Gene Expression and Protein Regulation

The effect of this compound on gene expression and protein regulation has not been the subject of any known scientific investigation. As a result, there is no data on whether this compound can alter the transcription of genes or the translation and post-translational modification of proteins.

Subcellular Localization and Intracellular Trafficking Studies

Understanding where a compound localizes within a cell is a critical step in elucidating its mechanism of action. Subcellular localization studies aim to identify the specific organelles or compartments (e.g., nucleus, mitochondria, endoplasmic reticulum, cytoplasm) where a compound or its targets accumulate.

These investigations are typically performed using techniques such as high-resolution fluorescence microscopy. A common approach involves synthesizing a fluorescently-labeled version of the compound of interest. Live-cell imaging can then be used to track the compound's movement and accumulation in real-time. Co-localization experiments, where specific organelles are marked with fluorescent proteins or dyes of a different color, can provide definitive evidence of the compound's location.

Intracellular trafficking studies would further investigate the dynamic processes of how the compound moves into, within, and out of the cell. This includes examining its transport across the plasma membrane and its potential movement between different organelles. Techniques like Fluorescence Recovery After Photobleaching (FRAP) can be employed to study the mobility and kinetics of the compound within specific cellular compartments.

Identification and Validation of Specific Molecular Targets of this compound

Identifying the precise molecular targets of a compound is fundamental to understanding its biological effects. This process involves a combination of discovery-based methods and rigorous validation.

Affinity-based proteomics is a powerful strategy to identify the specific proteins that a small molecule interacts with directly within the complex environment of the cell. A common workflow for a compound like This compound would involve:

Probe Synthesis: The compound is chemically modified to incorporate a reactive group for immobilization and a linker arm, creating a "bait" molecule.

Immobilization: The bait molecule is attached to a solid support, such as agarose (B213101) or magnetic beads, to create an affinity matrix.

Affinity Pull-down: This matrix is incubated with a cell lysate. Proteins that bind to the compound (the "prey") are captured, while non-binding proteins are washed away.

Mass Spectrometry: The captured proteins are eluted and identified using high-resolution mass spectrometry.

Target deconvolution strategies analyze the resulting list of potential binding partners to distinguish true targets from non-specific interactions. This often involves quantitative proteomics techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), to compare the proteins captured by the active compound versus an inactive structural analog.

Table 1: Representative Data from a Hypothetical Affinity-Based Proteomics Experiment This table is a hypothetical example illustrating the type of data generated from such an experiment, as no specific data exists for the compound .

Protein IDProtein NameFold Enrichment (Active vs. Inactive Probe)p-valueCellular Compartment
P04637Tumor suppressor p5325.4<0.001Nucleus
Q09472Histone deacetylase 218.9<0.001Nucleus
P62993Cyclin-dependent kinase 215.2<0.005Nucleus/Cytoplasm
P3194614-3-3 protein beta/alpha2.1>0.05Cytoplasm

Genetic and Biochemical Validation of Predicted Targets

Once potential targets are identified, they must be validated through independent methods to confirm a functional interaction.

Biochemical Validation: Direct binding between the compound and a purified recombinant version of the target protein is assessed. Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Drug Affinity Responsive Target Stability (DARTS) can confirm a physical interaction and determine binding affinity and kinetics.

Genetic Validation: The role of the target protein in mediating the compound's cellular effects is investigated using genetic tools. For example, CRISPR/Cas9-mediated knockout or siRNA-mediated knockdown of the gene encoding the target protein should render the cells less sensitive to the compound if the protein is a true target. Conversely, overexpression of the target protein might sensitize the cells.

Selectivity is a crucial attribute of a well-characterized chemical probe or potential therapeutic agent. Mechanistic studies aim to determine how selectively the compound binds to its primary target(s) compared to other related proteins (e.g., other kinases, other deacetylases).

This is often assessed by screening the compound against a panel of related proteins in biochemical assays. The results provide a selectivity profile, indicating the compound's potency for its intended target versus potential off-targets. Investigating off-target interactions is critical, as they can lead to unexpected cellular effects or toxicity. Structural biology techniques, such as X-ray crystallography or cryo-electron microscopy, can be used to determine the three-dimensional structure of the compound bound to its target, revealing the specific molecular interactions that govern binding and selectivity.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 2,6 Dichlorobenzyl Amino Benzoic Acid Analogues

Systematic Functional Group Modifications and Their Impact on Biological Activity

Systematic modification of the functional groups on the 2-[(2,6-dichlorobenzyl)amino]benzoic acid scaffold is a cornerstone of medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties. Research on the parent N-phenylanthranilic acid structure and its derivatives has provided valuable insights into how different substitutions influence biological outcomes.

The core structure consists of three key regions amenable to modification: the anthranilic acid ring, the benzylamino linker, and the dichlorobenzyl ring.

Anthranilic Acid Ring: The carboxylic acid group is often critical for activity, frequently acting as a key binding motif (e.g., a pharmacophore) to biological targets through hydrogen bonding or ionic interactions. Modifications from the carboxylic acid to esters or amides have been explored to modulate properties like cell permeability and metabolic stability. For instance, a series of ester derivatives of N-phenylanthranilic acid were synthesized to improve solubility and bioavailability. asianpubs.org Furthermore, introducing substituents onto the anthranilic acid ring can significantly impact activity. Studies on related N-phenylanthranilic acids have shown that adding electron-withdrawing groups like chloro (Cl) or nitro (NO₂) can enhance anti-inflammatory activity. nuph.edu.ua

Dichlorobenzyl Ring: The substitution pattern on the benzyl (B1604629) ring is a major determinant of activity. The 2,6-dichloro substitution is particularly notable as it forces the ring to adopt a twisted conformation relative to the rest of the molecule, which can be critical for fitting into a specific binding pocket. The electronic nature and size of substituents on this ring dictate interactions with the target protein. In studies of analogous anthranilic acid sulfonamides, the electronic properties of substituents on the phenyl ring were shown to have a direct impact on cytotoxicity, with electron-withdrawing groups leading to higher potency. nih.govresearchgate.net

The following table summarizes the observed impact of key functional group modifications on the biological activity of N-phenylanthranilic acid analogues.

Modification Site Functional Group Change Observed Impact on Biological Activity
Anthranilic Acid RingCarboxylic Acid → EsterIncreased solubility and bioavailability. asianpubs.org
Anthranilic Acid RingAddition of -Cl or -NO₂Enhanced anti-inflammatory activity. nuph.edu.ua
Phenyl RingIntroduction of -NO₂ (electron-withdrawing)Increased cytotoxic activity. nih.govresearchgate.net
Phenyl RingIntroduction of -OCH₃ (electron-donating)Lower cytotoxic activity but showed antioxidant properties. nih.govresearchgate.net

Influence of Stereochemistry on Activity and Selectivity

The parent molecule, this compound, is achiral. However, the introduction of chiral centers through molecular modification can have a profound impact on biological activity and selectivity. Biological systems, such as enzymes and receptors, are chiral environments, and thus often exhibit stereospecific recognition of ligands.

While specific stereochemical studies on this compound are not widely reported, the principles can be illustrated by research on other bioactive molecules. For example, in studies of the glutamine analogue acivicin, the biological activity was found to be highly dependent on the stereochemistry at both the isoxazoline (B3343090) ring and the α-amino acid center. nih.gov The natural (5S, αS) configuration of 3-Br-acivicin and its derivatives showed significantly higher antimalarial potency compared to their corresponding enantiomers and diastereoisomers. nih.gov This demonstrates that only a specific stereoisomer can achieve the optimal orientation and interactions required for binding to its biological target and for recognition by cellular transport systems. nih.gov

Should a chiral center be introduced into an analogue of this compound, for instance by adding a substituent to the methylene (B1212753) bridge of the benzylamino group, it would be expected that the resulting enantiomers would display different biological profiles. One enantiomer may fit optimally into the target's binding site, leading to high potency, while the other (the distomer) may bind weakly or not at all. This differential binding can lead to improved therapeutic efficacy and a reduction in off-target side effects.

Conformational Analysis and its Correlation with Molecular Recognition and Efficacy

The presence of the two chlorine atoms at positions 2 and 6 of the benzyl ring in this compound creates significant steric hindrance. This forces the benzyl ring into a non-coplanar, or twisted, conformation relative to the anthranilic acid moiety. This constrained conformation reduces the number of accessible low-energy states, effectively locking the molecule into a specific shape that may be pre-organized for binding to a receptor.

Development of Quantitative Structure-Activity Relationship (QSAR) Models for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical tools used to correlate the chemical structure of compounds with their biological activity. By identifying key physicochemical properties or structural features (known as descriptors) that influence activity, QSAR models can predict the potency of new, unsynthesized analogues.

For the broader class of N-phenylanthranilic acids and related aminobenzoic acid derivatives, several QSAR studies have been developed. These models have successfully predicted activities such as anti-inflammatory, antimicrobial, and enzyme inhibition. nuph.edu.uasums.ac.irnih.gov

Key molecular descriptors often found to be significant in these models include:

Hydrophobicity (logP): This descriptor relates to the compound's ability to cross cell membranes. Increased hydrophobicity often correlates with increased activity, up to an optimal point. nuph.edu.ua

Electronic Properties: Descriptors such as Hammett constants (σ), dipole moment, and atomic charges are used to quantify the electron-donating or electron-withdrawing nature of substituents. These properties influence how a molecule interacts with the electronic environment of a binding site. For example, QSAR studies on anthranilic acid sulfonamides identified geometric and quantum indices as important for their enzyme inhibitory activity. sums.ac.ir

Steric and Topological Descriptors: Parameters like molar refractivity (MR), molecular weight, and connectivity indices describe the size, shape, and branching of the molecule. These are crucial for determining the steric fit within a receptor pocket.

A typical QSAR study on N-phenylanthranilic acid derivatives might yield a regression equation similar to this conceptual example:

pIC₅₀ = a(logP) - b(logP)² + c(MR) + d(σ) + e

Where pIC₅₀ is the measure of biological activity, and a, b, c, d, e are coefficients determined by the regression analysis. Such models allow researchers to prioritize the synthesis of derivatives predicted to have the highest activity.

Exploration of Lipophilicity and pKa Modulation on Biological Activity

The physicochemical properties of lipophilicity (fat-solubility) and pKa (acid dissociation constant) are fundamental to a molecule's pharmacokinetic and pharmacodynamic profile. Modulating these properties is a key strategy in drug design.

Lipophilicity: Often expressed as the partition coefficient (logP), lipophilicity governs a molecule's ability to be absorbed, distributed through the body, and penetrate biological membranes to reach its target. For analogues of this compound, modifying functional groups can systematically alter lipophilicity. For example, converting the carboxylic acid to an ester or adding hydrophobic substituents to the aromatic rings will increase the logP value. Studies on aminobenzoic acid derivatives suggest that enhanced lipophilicity can promote intracellular accumulation, potentially increasing potency. mdpi.com However, excessively high lipophilicity can lead to poor aqueous solubility, increased metabolic breakdown, and non-specific toxicity. Therefore, achieving an optimal lipophilicity balance is a critical goal in the design of new analogues.

pKa: The pKa value determines the ionization state of a molecule at a given pH. The carboxylic acid group of this compound is acidic, while the secondary amine is weakly basic. At physiological pH (~7.4), the carboxylic acid will be predominantly deprotonated (negatively charged), which is often essential for forming ionic bonds with positively charged residues (e.g., arginine or lysine) in a target's active site. The pKa of the carboxylic acid can be fine-tuned by adding electron-withdrawing or electron-donating substituents to the anthranilic acid ring. An electron-withdrawing group would make the carboxylate proton more acidic (lower pKa), while an electron-donating group would have the opposite effect. This modulation can significantly influence both target binding affinity and properties like solubility and membrane transport.

Computational and Theoretical Studies on 2 2,6 Dichlorobenzyl Amino Benzoic Acid

Molecular Docking and Ligand-Target Interaction Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. This information is crucial for understanding the mechanism of action and for designing more potent and selective drugs.

In a typical molecular docking study, the three-dimensional structure of the target protein is used as a receptor. The compound, 2-[(2,6-Dichlorobenzyl)amino]benzoic acid, would be docked into the binding site of a relevant biological target. The output of the docking simulation provides several possible binding poses, which are ranked based on a scoring function that estimates the binding free energy.

Analysis of these poses reveals key interactions, such as hydrogen bonds, hydrophobic interactions, pi-pi stacking, and van der Waals forces, between the ligand and the amino acid residues of the protein. For instance, the carboxylic acid group of the benzoic acid moiety might form hydrogen bonds with polar residues like serine or threonine, while the dichlorobenzyl group could fit into a hydrophobic pocket. Understanding these specific interactions is fundamental for structure-activity relationship (SAR) studies.

Table 1: Example of Molecular Docking Interaction Data

This table illustrates the type of data generated from a molecular docking study. Specific data for this compound is not available in the reviewed literature.

Target Protein Binding Energy (kcal/mol) Key Interacting Residues Type of Interaction
Example Target A -8.5 Tyr123, Phe234 Pi-Pi Stacking
Example Target A -8.5 Ser98 Hydrogen Bond
Example Target B -7.9 Leu56, Val89 Hydrophobic

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. When a compound like this compound shows promising activity, its chemical structure can be used as a template or "scaffold" to find novel, structurally similar compounds with potentially improved properties. This scaffold-based virtual screening can accelerate the discovery of new lead compounds.

Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Binding Stability

While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms over time, providing insights into the flexibility of the protein and the ligand, and the stability of their interaction. By simulating the complex in a realistic environment (e.g., in water at physiological temperature and pressure), researchers can observe how the binding pose changes and assess the stability of the key interactions identified in docking studies. Parameters such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and radius of gyration (Rg) are analyzed to understand the stability and conformational changes of the system.

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations, based on the principles of quantum mechanics, are used to study the electronic properties of a molecule. Methods like Density Functional Theory (DFT) can provide detailed information about the electron distribution, molecular orbitals (e.g., HOMO and LUMO), and electrostatic potential of this compound. This information is valuable for understanding the molecule's reactivity, stability, and its ability to participate in different types of chemical interactions. For example, the calculated electrostatic potential can highlight regions of the molecule that are likely to act as hydrogen bond donors or acceptors.

In Silico Prediction of Pharmacokinetic Properties (Absorption, Distribution, Metabolism, Excretion) in Pre-clinical Models

Before a compound can become a drug, it must possess suitable pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME models use a compound's structure to predict these properties, helping to identify potential liabilities early in the drug discovery process.

For this compound, various computational models can predict parameters such as its solubility, permeability across biological membranes (like the gastrointestinal tract and blood-brain barrier), binding to plasma proteins, and susceptibility to metabolism by cytochrome P450 enzymes. These predictions are often based on established rules, such as Lipinski's Rule of Five, which assesses the drug-likeness of a compound based on its physicochemical properties.

Table 2: Example of In Silico ADME Prediction Data

This table illustrates the type of data generated from an in silico ADME prediction study. Specific data for this compound is not available in the reviewed literature.

ADME Property Predicted Value Method/Model
Human Intestinal Absorption High QSAR Model
Blood-Brain Barrier Permeation Low SwissADME
P-glycoprotein Substrate No PreADMET
CYP2D6 Inhibition Yes In Silico Model

De Novo Design and Lead Optimization Strategies Guided by Computational Chemistry

De novo drug design involves the creation of novel molecular structures, often guided by computational algorithms, that are tailored to fit the binding site of a target protein. If the binding mode of this compound to a target is known, computational methods can be used to suggest modifications to its structure to improve binding affinity or selectivity. This process, known as lead optimization, might involve adding or substituting functional groups to enhance key interactions with the target protein or to improve its ADME properties. Computational tools can build new molecules atom-by-atom or by combining molecular fragments within the constraints of the target's active site, leading to the design of entirely new and potentially more effective drug candidates.

Pre Clinical Pharmacological Investigations of 2 2,6 Dichlorobenzyl Amino Benzoic Acid in Vitro and Non Human in Vivo Models

Efficacy Studies in Relevant In Vitro Cell-Based Assays

There is no available scientific literature detailing the use of 2-[(2,6-Dichlorobenzyl)amino]benzoic acid in primary cell cultures or established cell lines for the investigation of specific research questions.

No published data exists that characterizes the dose-response relationship of this compound in any cell-based assay. Therefore, key parameters such as IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) values are not available.

Pre-clinical Pharmacokinetic Profiling in Non-Human Species

No data is available regarding the preclinical pharmacokinetic profiling of this compound in any non-human species. This includes the absence of information on its absorption, distribution, metabolism, and excretion (ADME) properties.

Absorption and Distribution Studies in Animal Models

Information regarding the absorption and distribution of this compound in animal models such as rats, mice, dogs, or non-human primates is not currently published. A typical investigation in this area would involve administering the compound through various routes (e.g., oral, intravenous) and subsequently measuring its concentration in plasma and various tissues over time.

Key parameters that would be determined from such studies include:

Bioavailability: The fraction of an administered dose of unchanged drug that reaches the systemic circulation.

Peak Plasma Concentration (Cmax): The maximum concentration of the drug in the blood plasma.

Time to Peak Plasma Concentration (Tmax): The time at which Cmax is observed.

Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

A data table summarizing these hypothetical absorption and distribution parameters would be presented here, if available.

Metabolic Pathways and Metabolite Identification (in vitro/in vivo, non-human)

There is no specific information available detailing the metabolic pathways and metabolite identification for this compound from in vitro or non-human in vivo studies.

Standard methodologies to investigate drug metabolism include:

In Vitro Studies: Incubating the compound with liver microsomes or hepatocytes from various animal species (e.g., rat, dog, monkey) to identify the primary metabolic pathways and the enzymes involved (e.g., cytochrome P450 isoforms).

In Vivo Studies: Analyzing biological samples (e.g., urine, feces, bile) from animals dosed with the compound to identify and quantify the metabolites formed in a whole-organism system.

Common metabolic reactions for a compound with the structure of this compound could potentially include hydroxylation of the aromatic rings, N-dealkylation, or conjugation reactions (e.g., glucuronidation, sulfation) of the carboxylic acid group.

A table identifying potential or identified metabolites and the in vitro/in vivo systems used for their identification would be included in this section if data were accessible.

Excretion Routes and Clearance in Animal Models

Specific data on the excretion routes and clearance of this compound in animal models have not been reported in the available literature.

Excretion studies typically involve administering a radiolabeled version of the compound to animal models to trace its elimination from the body. The primary routes of excretion (e.g., renal via urine, fecal via bile) would be quantified.

Key pharmacokinetic parameters related to excretion include:

Clearance (CL): The volume of plasma from which the drug is completely removed per unit of time.

Elimination Half-life (t½): The time required for the concentration of the drug in the body to be reduced by half.

A data table summarizing the routes of excretion and clearance parameters in different animal models would be presented here if such research findings were published.

Advanced Analytical Methodologies for Research on 2 2,6 Dichlorobenzyl Amino Benzoic Acid and Its Metabolites

Chromatographic Techniques for Purity Assessment and Quantitative Analysis in Research Samples

Chromatography is indispensable for separating the target compound from starting materials, impurities, and metabolites. The choice between liquid and gas chromatography is primarily dictated by the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of non-volatile compounds like 2-[(2,6-Dichlorobenzyl)amino]benzoic acid and its polar metabolites. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose.

In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18-modified silica (B1680970) column, is used. nih.govnih.gov The separation is achieved by eluting the sample with a polar mobile phase, typically a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govthaiscience.info The pH of the mobile phase is a critical parameter that must be controlled to ensure the consistent ionization state of the acidic benzoic acid moiety, thereby achieving reproducible retention times. An acidic pH is often employed to suppress the ionization of the carboxyl group, leading to better peak shape and retention. ekb.eg

For quantitative analysis, a UV detector is commonly employed, as the aromatic rings in the molecule act as strong chromophores. mdpi.com Wavelengths in the range of 230-280 nm are typically selected for monitoring, offering high sensitivity. nih.gov The method's specificity, linearity, precision, and accuracy must be validated according to established guidelines to ensure reliable quantification in research samples. thaiscience.info

ParameterTypical ConditionPurposeReference
Stationary Phase (Column)Reversed-Phase C18 (e.g., ODS, 5 µm particle size)Provides non-polar surface for separation of moderately polar analytes. nih.govnih.gov
Mobile PhaseAcetonitrile/Methanol and aqueous buffer (e.g., 0.05 M Ammonium Acetate)Elutes compounds based on their polarity. The organic/aqueous ratio can be adjusted for optimal separation. thaiscience.info
pH ControlAcidic pH (e.g., pH 4.4)Suppresses ionization of the carboxylic acid group for improved retention and peak shape. thaiscience.info
DetectionUV Spectrophotometry (e.g., 230 nm or 280 nm)Quantifies the analyte based on its UV absorbance. The aromatic rings provide strong chromophores. nih.gov
Flow Rate1.0 mL/minStandard flow rate for analytical scale columns, ensuring efficient separation. thaiscience.info

Gas Chromatography-Mass Spectrometry (GC-MS) offers high resolution and sensitive detection, but it is restricted to thermally stable and volatile compounds. Due to the presence of the polar carboxylic acid and secondary amine functional groups, this compound is non-volatile. Therefore, a chemical derivatization step is mandatory to convert the analyte into a more volatile and thermally stable form suitable for GC analysis. nih.gov

The derivatization process targets the active hydrogen atoms on the carboxylic acid and amine groups. Common approaches, often adapted from methods for similar structures like diclofenac, include:

Silylation: Reagents such as N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) replace active hydrogens with a trimethylsilyl (B98337) (TMS) group. researchgate.net This is a widely used and effective method for carboxylic acids.

Acylation: Reagents like pentafluoropropionic anhydride (B1165640) (PFPA) react with the amine and hydroxyl groups to form stable, volatile esters and amides. d-nb.info

Esterification: The carboxylic acid group can be converted to a methyl ester using reagents like diazomethane (B1218177) or by heating with methanol in the presence of an acid catalyst. researchgate.net

Once derivatized, the sample is introduced into the GC-MS system. The volatile derivative is separated from other components on a capillary column (e.g., DB-1) and subsequently identified and quantified by the mass spectrometer. nih.gov GC-MS is particularly powerful for identifying metabolites, as the mass spectra provide distinct fragmentation patterns that can help elucidate their structures. researchgate.net

Derivatization ReagentTarget Functional Group(s)Resulting DerivativeReference
N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA)Carboxylic Acid (-COOH), Amine (-NH)Trimethylsilyl (TMS) ester/amide researchgate.net
Pentafluoropropionic anhydride (PFPA)Amine (-NH), Carboxylic Acid (-COOH)Pentafluoropropionyl amide/ester d-nb.info
Ethyl Chloroformate (ECF)Carboxylic Acid (-COOH)Ethyl ester nih.gov
Diazomethane (CH₂N₂)Carboxylic Acid (-COOH)Methyl ester researchgate.net

Spectroscopic Methods for Structural Elucidation of Novel Derivatives and Metabolites

Spectroscopic methods are essential for confirming the chemical structure of newly synthesized derivatives of this compound and for identifying unknown metabolites.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structural elucidation. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HMQC) experiments are used to map the complete chemical structure.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on both aromatic rings, a signal for the methylene (B1212753) (-CH₂) bridge, and exchangeable protons for the amine (-NH) and carboxylic acid (-COOH) groups. The ¹³C NMR spectrum complements this by showing signals for each unique carbon atom, including the carboxyl carbon, the methylene carbon, and the various aromatic carbons. Based on data from highly analogous compounds, the expected chemical shifts can be predicted. rsc.org

Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
GroupNucleusPredicted Chemical Shift (δ, ppm)Notes
Carboxylic Acid¹H (-COOH)~13.0Broad singlet, exchangeable with D₂O.
Amine¹H (-NH)~9.5Broad singlet, exchangeable with D₂O.
Benzoic Acid Ring¹H (Aromatic)6.2 - 8.0Multiple signals (doublets, triplets) corresponding to the 4 aromatic protons.
¹³C (Carboxyl C=O)~170Quaternary carbon.
¹³C (Aromatic)111 - 148Signals for the 6 aromatic carbons.
Methylene Bridge¹H (-CH₂-)~4.5Singlet or doublet depending on coupling to NH.
Methylene Bridge¹³C (-CH₂-)~45-50-
Dichlorobenzyl Ring¹H (Aromatic)7.3 - 7.7Signals corresponding to the 3 aromatic protons.
¹³C (Aromatic)128 - 135Signals for the 6 aromatic carbons, including two C-Cl carbons at the lower field end.

Mass Spectrometry (MS) provides precise molecular weight information and, through tandem mass spectrometry (MS/MS), valuable structural data based on fragmentation patterns. The molecular weight of this compound is approximately 296.1 g/mol . nih.gov In MS analysis, the molecule is first ionized to form a molecular ion [M]⁺ or [M-H]⁻.

In an MS/MS experiment, the molecular ion is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. For this compound, key fragmentation pathways would include:

Decarboxylation: Loss of the carboxyl group as CO₂ (-44 Da) from the [M-H]⁻ ion, a common fragmentation for carboxylic acids. This is analogous to the fragmentation of diclofenac, which readily loses its carboxyl group. lew.ro

Benzylic Cleavage: Cleavage of the C-N bond between the methylene group and the nitrogen atom. This would yield a dichlorobenzyl fragment (m/z 159) and an aminobenzoic acid fragment (m/z 136).

Loss of HCl: Elimination of a hydrogen chloride molecule (-36 Da) from the molecular ion or subsequent fragments.

Analysis of these fragments allows researchers to confirm the identity of the parent compound and to propose structures for metabolites, such as hydroxylated or conjugated derivatives, based on the mass shifts observed in their respective fragments.

Parent Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossDescription of Fragmentation
295 [M-H]⁻251CO₂ (44 Da)Decarboxylation of the benzoic acid moiety.
296 [M]⁺•159C₈H₈NO₂•Cleavage of the benzyl-nitrogen bond to form the [C₇H₅Cl₂]⁺ ion.
296 [M]⁺•136C₇H₅Cl₂•Cleavage of the benzyl-nitrogen bond to form the [C₇H₆NO₂]⁺ ion.
296 [M]⁺•251COOH• (45 Da)Loss of the entire carboxyl radical. libretexts.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic structure of the molecule.

Infrared (IR) Spectroscopy is used to identify specific functional groups based on their characteristic vibrational frequencies. For this compound, the IR spectrum would confirm the presence of key structural features. Data from the closely related compound 2-((2,6-dichlorophenyl)amino)benzoic acid shows characteristic absorption bands that are directly applicable. rsc.org

Characteristic IR Absorption Bands
Frequency Range (cm⁻¹)VibrationFunctional GroupReference
~3332N-H StretchSecondary Amine rsc.org
3000-3300O-H StretchCarboxylic Acid rsc.org
~3007C-H StretchAromatic Rings rsc.org
~1662C=O StretchCarboxylic Acid rsc.org
~1582, 1507C=C StretchAromatic Rings rsc.org
750-800C-Cl StretchAryl Chloride rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The presence of two aromatic rings (the dichlorobenzyl and aminobenzoic acid systems) constitutes a significant chromophore system. These systems are expected to exhibit strong absorbance in the UV region, typically between 200 and 400 nm. researchgate.net This property is exploited in HPLC with UV detection for quantitative analysis. While UV-Vis spectroscopy is not highly specific for structural elucidation on its own, it is a robust and sensitive method for quantification when coupled with a separation technique like HPLC.

Bioanalytical Methods for Quantification of this compound in Biological Matrices for Research Studies

The quantification of this compound and its metabolites in biological matrices such as plasma, urine, and tissues is fundamental for pharmacokinetic and toxicokinetic studies. walshmedicalmedia.com The development and validation of robust bioanalytical methods are crucial to ensure the reliability and reproducibility of the data generated. walshmedicalmedia.comresearchgate.net These methods typically involve sophisticated analytical techniques that offer high sensitivity and selectivity, including High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Mass Spectrometric (MS) detection and Gas Chromatography-Mass Spectrometry (GC-MS). nih.govijsat.org

A critical initial step in bioanalytical method development is sample preparation, which aims to isolate the analyte of interest from the complex biological matrix. nih.gov Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.govtiaft.org The choice of method depends on the physicochemical properties of the analyte and the nature of the biological sample. For instance, protein precipitation with acetonitrile is a straightforward approach for plasma samples, while LLE offers a cleaner extract by partitioning the analyte into an immiscible organic solvent. nih.govnih.gov SPE can provide even higher selectivity and concentration of the analyte. nih.gov For metabolites that are conjugated (e.g., glucuronides), an enzymatic hydrolysis step is often required before extraction to measure the total concentration of the metabolite. tiaft.orgspringernature.com

Following sample preparation, chromatographic separation is employed to resolve the analyte from endogenous components and potential metabolites. nih.gov Reversed-phase HPLC is a common choice for compounds like this compound. nih.govnih.gov The subsequent detection and quantification are achieved using various detectors, with LC-tandem mass spectrometry (LC-MS/MS) being the gold standard for its superior sensitivity and specificity. bioanalysis-zone.comnih.gov

Validation of these bioanalytical methods is performed in accordance with regulatory guidelines to ensure their performance characteristics are acceptable for the intended purpose. nih.goveuropa.eu Key validation parameters include selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability. sci-hub.se

High-Performance Liquid Chromatography-Based Methods

HPLC coupled with various detectors is a cornerstone of bioanalytical research for quantifying drug molecules in biological fluids.

An HPLC-UV method can be developed for the quantification of this compound, particularly for samples where higher concentrations are expected. The method's principle relies on the compound's ability to absorb ultraviolet light at a specific wavelength.

Sample Preparation: A typical sample preparation for plasma analysis would involve protein precipitation. For instance, 150 µL of acetonitrile could be added to 50 µL of a plasma sample. nih.gov After vortexing and centrifugation, the supernatant is collected for analysis. nih.gov

Chromatographic Conditions: Separation can be achieved on a C18 reversed-phase column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile) would likely be employed to ensure good peak shape and resolution from endogenous interferences. rsc.org

Detection: The UV detector would be set at a wavelength of maximum absorbance for this compound to achieve the highest sensitivity.

Method Validation: A full validation would be conducted to establish the method's reliability. europa.eu This includes assessing linearity over a defined concentration range, intra- and inter-day precision and accuracy, selectivity against endogenous matrix components, and the stability of the analyte under various conditions (e.g., freeze-thaw cycles, bench-top, and long-term storage). sci-hub.se

Table 1: Hypothetical HPLC-UV Method Validation Parameters for this compound in Human Plasma

Validation ParameterAcceptance CriteriaHypothetical Result
Linearity Range Correlation coefficient (r²) ≥ 0.99100 - 10,000 ng/mL
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10; Accuracy ±20%; Precision ≤20%100 ng/mL
Intra-day Precision (CV%) ≤15% (≤20% at LLOQ)3.5% - 8.2%
Inter-day Precision (CV%) ≤15% (≤20% at LLOQ)4.8% - 9.5%
Intra-day Accuracy (% Bias) ±15% (±20% at LLOQ)-6.7% to 5.4%
Inter-day Accuracy (% Bias) ±15% (±20% at LLOQ)-8.1% to 6.2%
Recovery Consistent and reproducible85% - 95%
Selectivity No significant interference at the retention time of the analyteNo interference observed in blank plasma from 6 different sources
Stability (Freeze-Thaw, 3 cycles) % Change within ±15%-4.5%
Stability (Short-term, 24h at RT) % Change within ±15%-5.8%

For higher sensitivity and selectivity, especially for low-concentration samples and metabolite analysis, an LC-MS/MS method is preferable. bioanalysis-zone.comresearchgate.net This technique combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. bioanalysis-zone.com

Sample Preparation: Due to the high sensitivity of LC-MS/MS, a more rigorous cleanup like liquid-liquid extraction or solid-phase extraction might be employed to minimize matrix effects. tiaft.org

Chromatographic and Mass Spectrometric Conditions: A suitable C18 column with a gradient mobile phase would be used for separation. The mass spectrometer would be operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte and an internal standard. springernature.com

Method Validation: The validation process is similar to that for HPLC-UV but with the addition of assessing the matrix effect, which is a common phenomenon in LC-MS/MS analysis. sci-hub.se The linearity range for an LC-MS/MS method is typically much lower than for a UV-based method. nih.govresearchgate.net

Table 2: Representative LC-MS/MS Method Validation Data for this compound in Human Urine

Validation ParameterAcceptance CriteriaRepresentative Finding
Linearity Range Correlation coefficient (r) ≥ 0.9952 - 200 ng/mL nih.gov
Lower Limit of Quantification (LLOQ) Accuracy ±20%; Precision ≤20%2 ng/mL nih.gov
Intra-assay Precision (CV%) ≤15% (≤20% at LLOQ)Within ≤15% researchgate.net
Inter-assay Precision (CV%) ≤15% (≤20% at LLOQ)Within ≤15% researchgate.net
Intra-assay Accuracy (% Bias) ±15% (±20% at LLOQ)Within ±15% researchgate.net
Inter-assay Accuracy (% Bias) ±15% (±20% at LLOQ)Within ±15% researchgate.net
Matrix Effect CV of IS-normalized matrix factor ≤15%No significant matrix effect observed
Recovery Consistent and reproducible>80%
Stability (Post-preparative, 48h at 4°C) % Change within ±15%-7.2%
Carryover ≤20% of the LLOQ response in blank after ULOQNo significant carryover detected nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the quantification of analytes in biological matrices. nih.gov It is particularly suitable for volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility. nih.govspringernature.com

Sample Preparation and Derivatization: After extraction from the biological matrix (e.g., using ethyl acetate), the analyte would undergo derivatization. nih.govspringernature.com A common approach for carboxylic acids and amines is silylation (e.g., with N-methyl-N-(trimethylsilyl)trifluoroacetamide) or methylation (e.g., with diazomethane) to convert them into more volatile esters and amides. nih.gov

GC-MS Analysis: The derivatized sample is injected into the gas chromatograph, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer for detection and quantification, often using selected ion monitoring (SIM) for enhanced sensitivity. nih.govspringernature.com

Method Validation: The validation would follow similar principles as for LC-based methods, ensuring the derivatization reaction is reproducible and does not introduce variability. nih.gov

Table 3: Prospective GC-MS Method Performance Characteristics for Derivatized this compound

ParameterExpected Performance
Derivatization Agent Trimethylsilyl (TMS) derivative
Linearity Range 1 - 150 ng/mL nih.gov
Precision (RSD%) < 15% nih.gov
Accuracy 85% - 115% nih.gov
Internal Standard A structurally similar compound, ideally a stable isotope-labeled version of the analyte
Ionization Mode Electron Impact (EI) or Chemical Ionization (CI)

Future Research Directions and Unaddressed Academic Questions for 2 2,6 Dichlorobenzyl Amino Benzoic Acid

Elucidation of Remaining Unknown Molecular Targets and Off-Target Interactions

Initial characterization of 2-[(2,6-Dichlorobenzyl)amino]benzoic acid suggests it may function as a non-steroidal anti-inflammatory drug (NSAID), analogous to other similar compounds. However, its precise molecular targets have not been empirically determined. Future research should prioritize the identification and validation of its primary targets. Techniques such as affinity chromatography, proteomics-based approaches, and computational docking studies could be employed to uncover its binding partners within the cell.

Furthermore, a comprehensive understanding of its off-target interactions is crucial for a complete pharmacological profile. Broad-based screening against a panel of receptors, enzymes, and ion channels would be necessary to identify any unintended molecular interactions. This would not only help in predicting potential side effects but also open avenues for discovering novel therapeutic uses.

Table 1: Potential Areas for Molecular Target Investigation

Research Area Methodologies Potential Targets
Primary Target Identification Affinity Chromatography, Chemical Proteomics, Genetic Screens Cyclooxygenase (COX) enzymes, Lipoxygenase (LOX) enzymes, other inflammatory mediators
Off-Target Profiling Broad-based pharmacological screening, Kinase profiling, Receptor binding assays G-protein coupled receptors (GPCRs), Ion channels, Nuclear receptors

Potential for Repurposing or Novel Applications of this compound in Pre-clinical Settings

The structural similarity of this compound to known NSAIDs suggests its potential utility in inflammatory conditions. However, its efficacy in various preclinical models of disease is yet to be established. Future studies should explore its therapeutic potential beyond inflammation, for instance, in areas like oncology, neurodegenerative diseases, or metabolic disorders, where inflammatory processes play a significant role.

High-throughput screening of the compound against various disease-specific cell lines or in animal models could reveal unexpected activities. For example, many NSAIDs have shown promise in cancer chemoprevention, and it would be valuable to investigate if this compound shares these properties.

Development of Advanced Delivery Systems for Research Applications (e.g., targeted delivery in cell models)

To enhance the specificity and efficacy of this compound in research settings, the development of advanced delivery systems is a promising avenue. For instance, encapsulating the compound in nanoparticles, liposomes, or conjugating it to targeting moieties could enable its specific delivery to certain cell types or tissues. This would be particularly useful for in vitro studies to minimize off-target effects and to study its mechanism of action in a more controlled manner. Such targeted delivery systems would also be invaluable for potential future in vivo preclinical studies.

Integration with Omics Technologies for Systems Biology Insights

To gain a holistic understanding of the cellular effects of this compound, integrating its study with various "omics" technologies is essential. Transcriptomics (RNA-seq), proteomics, and metabolomics analyses of cells or tissues treated with the compound can provide a comprehensive picture of the biological pathways it modulates. This systems biology approach can help in identifying novel mechanisms of action, biomarkers of response, and potential new therapeutic indications.

Table 2: Application of Omics Technologies

Omics Technology Potential Insights
Transcriptomics (RNA-seq) Identification of genes and signaling pathways modulated by the compound.
Proteomics Analysis of changes in protein expression and post-translational modifications.

Challenges and Opportunities in the Academic Translation of this compound Research

The primary challenge in translating research on this compound from the bench to potential preclinical development is the current lack of foundational biological data. Significant investment in basic research is required to delineate its mechanism of action, efficacy, and safety profile.

However, this data gap also presents a considerable opportunity for academic researchers. The compound's straightforward synthesis and its relation to a well-established class of drugs provide a solid starting point for investigation. A thorough exploration of its pharmacology could lead to the development of a novel therapeutic agent or a valuable research tool to probe biological pathways. Collaborative efforts between synthetic chemists, pharmacologists, and biologists will be crucial to unlock the full potential of this compound.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to synthesize 2-[(2,6-Dichlorobenzyl)amino]benzoic acid, and how are intermediates characterized?

  • Answer : The compound is synthesized via multi-step reactions, including Williamson ether synthesis and hydrolysis. For example, 2,6-dichlorobenzyl bromide reacts with methyl 3-hydroxybenzoate to form an intermediate ester, which is hydrolyzed to yield 3-(2,6-dichlorobenzyloxy)benzoic acid. Subsequent coupling with methyl 3-amino-4-methylbenzoate and hydrolysis produces the final compound . Key intermediates are characterized using nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and mass spectrometry (MS) to confirm purity and structural integrity.

Q. What analytical techniques are critical for characterizing the crystalline forms and stability of this compound?

  • Answer : Single-crystal X-ray diffraction (SCXRD) and powder X-ray diffraction (PXRD) are essential for identifying polymorphic forms. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) assess thermal stability, while Fourier-transform infrared (FT-IR) and Raman spectroscopy validate hydrogen-bonding patterns and molecular packing .

Advanced Research Questions

Q. How does polymorphism influence the physicochemical properties and bioavailability of this compound?

  • Answer : Polymorphism alters solubility, dissolution rates, and mechanical stability. For instance, Cl–CH3 substitutions (e.g., in analogs like HDMPA) impact lattice energy and hydrogen-bonding networks, as shown by Gibbs free energy calculations (-6.4 to -6.5 kcal/mol in docking studies). Controlled crystallization in solvents like ethanol or acetonitrile can selectively produce specific polymorphs with optimized bioavailability .

Q. What structure-activity relationship (SAR) insights exist regarding halogen positioning in this compound analogs for collagenase inhibition?

  • Answer : Substituting Cl at the 2,6-positions (vs. 2,4-positions) enhances collagenase inhibition, as seen in IC50 values (1.31 mM vs. 1.48 mM). Docking studies reveal that 2,6-dichloro analogs form shorter hydrogen bonds (1.961 Å) with Gln215 and tighter π–π interactions (4.249 Å) with Tyr201 in collagenase’s activator domain, critical for inhibitory activity .

Q. Which computational strategies are effective in predicting the binding interactions of this compound with target enzymes?

  • Answer : Molecular docking software (e.g., AutoDock Vina) with force fields (AMBER/CHARMM) simulates ligand-receptor interactions. Parameters include grid box sizes centered on catalytic sites (e.g., collagenase’s Gln215/Tyr201) and scoring functions prioritizing hydrogen-bond distances and π–π stacking. Free energy perturbation (FEP) calculations further validate binding affinities .

Q. How do cocrystallization conditions affect the formation of salts or co-crystals with this compound?

  • Answer : Cocrystallization with counterions (e.g., sodium) or coformers (e.g., amines) is pH-dependent. For example, salt formation with sodium under basic conditions (pH >7) stabilizes the carboxylate anion, confirmed by SCXRD showing ionic interactions between Na⁺ and oxygen atoms. Solvent evaporation at controlled temperatures (25–40°C) optimizes cocrystal yields .

Q. What structural analogs of this compound exhibit similar pharmacological profiles, and how are their activities compared?

  • Answer : HDMPA (2-[(2,6-dimethylphenyl)amino]benzoic acid), a structural analog, shows reduced anti-inflammatory activity compared to the dichloro derivative due to weaker halogen bonding. Pharmacokinetic studies in rodent models measure plasma half-life (t₁/₂) and area under the curve (AUC) to quantify bioavailability differences .

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